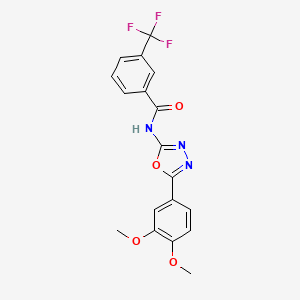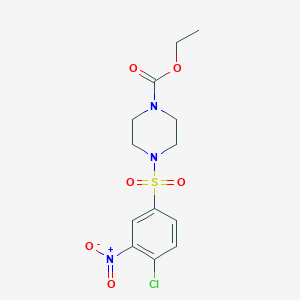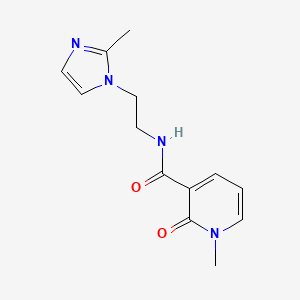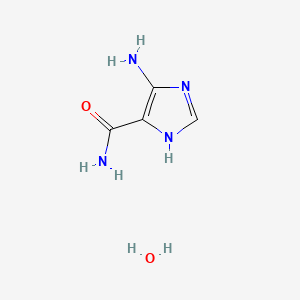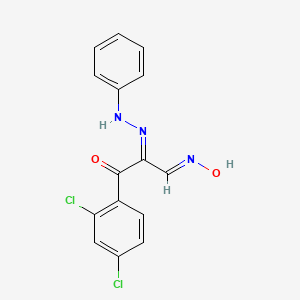
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime” is a complex organic molecule. It contains a 2,4-dichlorophenyl group, a phenylhydrazono group, and an oxime group . These types of compounds are often involved in various chemical reactions and can exhibit a range of properties.
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
- Oximes as Antioxidants: Oximes, like 3-(phenylhydrazono) butan-2-one, have been studied for their antioxidant properties. Research has shown that low concentrations of such oximes can decrease hydrogen peroxide-induced lipid peroxidation. This suggests their potential as antioxidant compounds (Puntel et al., 2008).
Chemical Structures and Reactions
- Phenylhydrazono-Phenylazo Tautomerism: Studies have explored the structural characteristics of compounds like 2-oxo-1,3-bis(phenylhydrazono) derivatives, revealing insights into their tautomerism and structural behaviors (Fatiadi & Isbell, 1966).
- Reactivity and Condensation Reactions: Research on 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal and similar compounds has revealed their behavior in various condensation reactions, contributing to the synthesis of different organic compounds (Al-Mousawi & El-Apasery, 2012).
Synthesis and Structural Analysis
- Synthesis of Novel Oxime Ethers: The first synthesis of novel oxime ethers, like 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O -benzyl oximes, has been reported, providing insights into their chemical properties and potential applications (Erdogan, 2016).
Antibacterial Activity
- Oxime Ester Derivatives and Antibacterial Activity: Studies have shown that certain oxime ester derivatives exhibit significant antibacterial activity against various bacteria, indicating their potential in medical applications (Liu et al., 2008).
Crystal Structure Analysis
- X-Ray Crystal Structure Analysis: Research on the crystal structure of related oximes, like 1,3-diphenyl-propan-2-one oxime, has contributed to understanding their molecular arrangement and hydrogen bonding patterns (Low et al., 2010).
Reactivity with Reactive Oxygen Species
- Reactivity with Singlet Oxygen: Studies on compounds like edaravone, which can react with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid, have revealed the potential of these compounds in scavenging reactive oxygen species, beneficial in treating conditions like stroke or ALS (Amekura et al., 2022).
Computational Studies
- Density Functional Theory (DFT) Analyses: DFT calculations have been performed on similar oxime compounds to understand their molecular electrostatic potential, global reactivity descriptors, and other chemical properties, enhancing the knowledge of their chemical behavior (Kenawi & Elnagdi, 2006).
Eigenschaften
IUPAC Name |
(2Z,3E)-1-(2,4-dichlorophenyl)-3-hydroxyimino-2-(phenylhydrazinylidene)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-10-6-7-12(13(17)8-10)15(21)14(9-18-22)20-19-11-4-2-1-3-5-11/h1-9,19,22H/b18-9+,20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJIJDOGNXFXLF-NPOUHDBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NO)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C=N/O)\C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

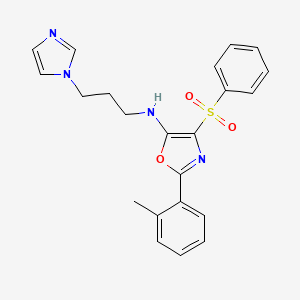
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2461655.png)
![2-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2461657.png)
![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2461659.png)
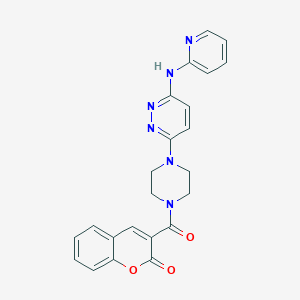
![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B2461662.png)
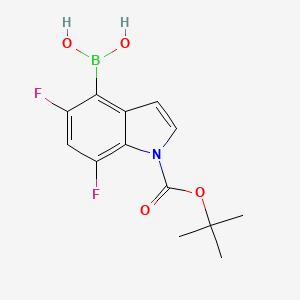
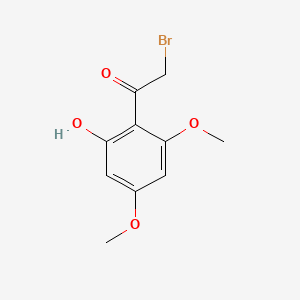
![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461666.png)
